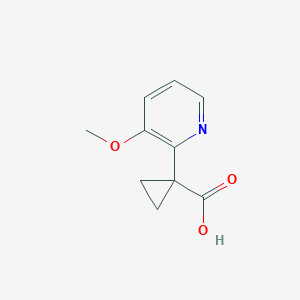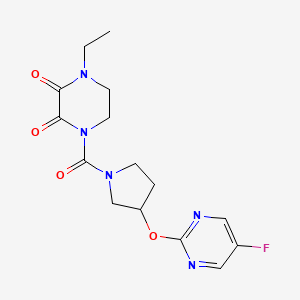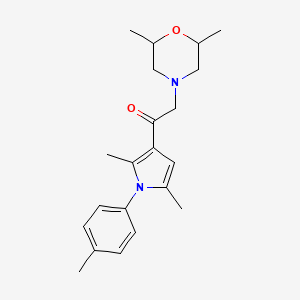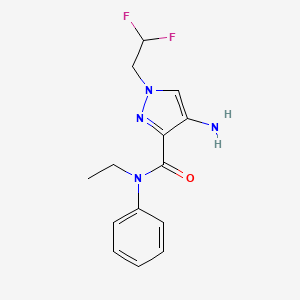![molecular formula C17H12FN5O2S B2532575 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide CAS No. 941971-20-6](/img/structure/B2532575.png)
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide, is a derivative closely related to the pyrazolo[1,5-a]pyrimidine class of compounds. These compounds have been extensively studied due to their high affinity and selectivity towards the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. The TSPO is a protein that has been implicated in the regulation of cholesterol transport and steroidogenesis, and it is also involved in the pathophysiology of several diseases, including neurodegenerative disorders and cancer .
Synthesis Analysis
The synthesis of analogues to the compound involves a multi-step process starting from commercially available precursors. For instance, a series of novel analogues bearing a fluoroalkynyl side chain were synthesized from methyl 4-iodobenzoate. The synthetic strategy included derivatizing a key iodinated building block featuring the pyrazolopyrimidine acetamide backbone by Sonogashira couplings with various alkynyl reagents, followed by fluorination to yield the target derivatives . This method demonstrates the versatility and modularity of the synthetic approach, which could be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolo[1,5-a]pyrimidine core, which is essential for the affinity towards TSPO. Substituents on this core, such as the fluoroalkyl or fluoroalkynyl groups, play a crucial role in determining the binding affinity and selectivity of the ligands. The presence of a fluorine atom is particularly significant as it can enhance the binding properties and also allows for the possibility of radiolabeling with fluorine-18 for positron emission tomography (PET) imaging .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are highlighted by the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing the fluoroalkynyl side chains to the pyrazolopyrimidine core. The subsequent fluorination step is critical for the introduction of the fluorine atom, which is a key feature for the biological activity and imaging potential of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these analogues, such as lipophilicity, are influenced by the length of the fluoroalkynyl side chain. It was observed that lipophilicity (logD7.4) increased with the chain length, which could affect the biodistribution and the in vivo behavior of the compounds. The analogues exhibited slightly higher affinity and selectivity towards TSPO compared to the parent compound DPA-714, and preliminary in vitro metabolism evaluation showed the absence of defluorinated metabolites, indicating metabolic stability . These properties are crucial for the development of effective PET radiotracers for imaging neuroinflammation.
科学的研究の応用
Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging
One significant application of related pyrazolopyrimidine derivatives is as ligands for the Translocator Protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. Research by Damont et al. (2015) developed a series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, and evaluated them for their potential to bind TSPO. This study found subnanomolar affinity for TSPO among the derivatives, comparable to known ligands. Two derivatives were radiolabeled with fluorine-18 and showed potential as in vivo PET-radiotracers for neuroinflammation, suggesting a role in diagnosing and studying neurodegenerative diseases through imaging technologies (Damont et al., 2015).
Antitumor Activity
Another research avenue explores the antitumor activities of pyrazolo[3,4-d]pyrimidine derivatives. For instance, Hammam et al. (2005) synthesized fluoro substituted benzo[b]pyran compounds, leading to derivatives that exhibit anti-lung cancer activity. These compounds, upon further modifications, could form structures related to the target compound, showcasing their potential in developing new anticancer therapies (Hammam et al., 2005).
Synthesis and Evaluation of Antimicrobial Agents
The synthesis of novel compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold has also been explored for antimicrobial properties. Bondock et al. (2008) investigated the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety, suggesting that such derivatives can serve as effective antimicrobial agents. This research indicates the broad-spectrum utility of pyrazolo[3,4-d]pyrimidine derivatives in combating microbial infections (Bondock et al., 2008).
Insecticidal Properties
Furthermore, derivatives of the pyrazolo[3,4-d]pyrimidine class have been evaluated for their insecticidal properties. Fadda et al. (2017) synthesized new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives and tested them against the cotton leafworm, Spodoptera littoralis. This study demonstrates the potential of such compounds in agricultural applications, offering a novel approach to pest control (Fadda et al., 2017).
特性
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-11-3-5-12(6-4-11)23-16-14(9-20-23)17(25)22(10-19-16)21-15(24)8-13-2-1-7-26-13/h1-7,9-10H,8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGISADUYRNKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,3R,4R,5R)-2,3,4-trihydroxy-5-methoxycyclohexyl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)


![3-chloro-N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2532501.png)




![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)

